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Abstract

Antirhine, a naturally occurring indole alkaloid, has garnered interest within the scientific
community for its potential therapeutic applications, notably its analgesic properties. This
technical guide provides a comprehensive overview of the core physical and chemical
characteristics of Antirhine. The document is structured to serve as a foundational resource for
researchers, scientists, and professionals engaged in drug discovery and development. It
consolidates available quantitative data, outlines experimental methodologies for property
determination, and visualizes relevant biological pathways and experimental workflows.

Introduction

Antirhine is a corynanthe-type monoterpenoid indole alkaloid found in various plant species.
Its chemical structure, characterized by a complex heterocyclic system, underpins its biological
activity. A thorough understanding of its physical and chemical properties is paramount for its
isolation, characterization, and development as a potential therapeutic agent. This guide aims
to provide a detailed compilation of these properties, drawing from available scientific literature
and chemical databases.

Physical and Chemical Properties
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The fundamental physical and chemical properties of Antirhine are summarized in the table
below. These parameters are crucial for predicting its behavior in biological systems and for
designing appropriate experimental and formulation strategies.

Property Value Source/Method

Molecular Formula C19H24N20 Mass Spectrometry

Molecular Weight 296.41 g/mol Mass Spectrometry

Physical State Solid Visual Observation

Boiling Point 488.2 £ 40.0 °C (Predicted) Computational Prediction[1][2]

Soluble in Methanol, DMSO,
Solubility Chloroform, Dichloromethane, Experimental Observation[1][3]

Ethyl Acetate, Acetone

pKa 14.72 + 0.10 (Predicted) Computational Prediction[1]
Storage Temperature -20°C Supplier Data
CAS Number 16049-28-8 Chemical Registry

Experimental Protocols

The determination of the physicochemical properties of a compound like Antirhine relies on a
suite of established analytical techniques. While specific experimental details for Antirhine are
not extensively published, this section outlines the general methodologies employed for
alkaloid characterization.

Spectroscopic Analysis

Spectroscopic methods are fundamental for the structural elucidation and confirmation of
Antirhine.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 1H NMR: Provides information on the number, environment, and connectivity of hydrogen
atoms in the molecule.
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o 13C NMR: Reveals the carbon skeleton of the molecule.

o 2D NMR (COSY, HSQC, HMBC): Used to establish detailed correlations between protons
and carbons, confirming the complex ring structure of Antirhine.

General Protocol for NMR Analysis of Indole Alkaloids:

o Dissolve a pure sample of the alkaloid (1-5 mg) in a deuterated solvent (e.g., CDCls,
DMSO-ds).

o Acquire 1D (*H, 13C) and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR
spectrometer (e.g., 400 MHz or higher).

o Process the raw data (Fourier transformation, phasing, baseline correction).

o Analyze the chemical shifts, coupling constants, and cross-peaks to assign all proton and
carbon signals and confirm the structure.

Mass Spectrometry (MS):

o Electron lonization (EI-MS): Provides information on the molecular weight and
fragmentation pattern, which aids in structural elucidation.

o Electrospray lonization (ESI-MS): A soft ionization technique often coupled with liquid
chromatography (LC-MS) for accurate mass determination and analysis of complex
mixtures.

General Protocol for Mass Spectrometric Analysis:

[¢]

Introduce a solution of the sample into the mass spectrometer.

[¢]

For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam.

[e]

For ESI-MS, the sample solution is sprayed through a charged capillary, creating fine
droplets from which ions are desorbed.

[e]

The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
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e Infrared (IR) Spectroscopy:

o ldentifies the presence of specific functional groups (e.g., O-H, N-H, C=0, C=C) based on
their characteristic vibrational frequencies.

General Protocol for FT-IR Analysis:
o Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent.
o Place the sample in the path of an infrared beam.

o Record the spectrum, which shows the absorption of infrared radiation as a function of
wavenumber.

Crystallography

o X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in its
crystalline state.

General Protocol for X-ray Crystallography:

o Grow single crystals of the compound of sufficient size and quality.

o Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam.
o Collect the diffraction data as the crystal is rotated.

o Process the diffraction data to determine the unit cell dimensions and space group.

o Solve the crystal structure to determine the atomic coordinates and build a 3D model of
the molecule.

Biological Activity and Signaling Pathways

Antirhine has been reported to exhibit analgesic activity, suggesting its interaction with
biological pathways involved in pain perception. While the precise molecular targets and
signaling cascades modulated by Antirhine are still under investigation, its structural similarity
to other indole alkaloids suggests potential mechanisms of action.
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Potential Analgesic Mechanisms

The analgesic effects of many alkaloids are mediated through their interaction with the central
and peripheral nervous systems. Potential pathways for Antirhine's analgesic activity may
include:

» Opioid Receptor Modulation: Many alkaloids exert their analgesic effects by binding to and
activating opioid receptors (u, 8, and k). This leads to a cascade of intracellular events that
ultimately reduce the transmission of pain signals.

o Anti-inflammatory Action: Pain is often associated with inflammation. Antirhine may possess
anti-inflammatory properties by modulating key signaling pathways involved in the
inflammatory response, such as the NF-kB and MAPK pathways. Inhibition of these
pathways can lead to a reduction in the production of pro-inflammatory mediators like
prostaglandins and cytokines.

The following diagram illustrates a generalized signaling pathway for opioid receptor activation,
a potential mechanism for Antirhine's analgesic effect.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2. Antirhine | 16049-28-8 | RAA04928 | Biosynth [biosynth.com]
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[https://www.benchchem.com/product/b101062#antirhine-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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